molecular formula C14H19NO4 B2612563 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide CAS No. 733030-83-6

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide

Cat. No.: B2612563
CAS No.: 733030-83-6
M. Wt: 265.309
InChI Key: FCQCUWKJHQOMSI-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group bearing ethoxy and formyl moieties. Its molecular formula is C₁₆H₂₁NO₅, with a molecular weight of 313.36 g/mol (CAS: 247592-68-3). This compound is commercially available for research purposes at ≥95% purity.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-18-13-8-11(9-16)6-7-12(13)19-10(2)14(17)15(3)4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCUWKJHQOMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide typically involves the reaction of 2-ethoxy-4-formylphenol with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N,N-dimethylpropanamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N,N-dimethylpropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide (C₁₇H₁₆FNO₄)
  • Key Differences : Replaces the dimethylpropanamide group with a fluorophenyl-acetamide moiety.
  • Synthetic Relevance : The acetamide group may simplify synthesis compared to propanamide derivatives.
2-(2-Acetylphenoxy)-N,N-dimethylpropanamide (C₁₄H₁₉NO₃)
  • Key Differences : Substitutes the formyl group with an acetyl group.
  • Impact : The acetyl group is less reactive than formyl, reducing susceptibility to nucleophilic attacks but possibly lowering solubility in polar solvents.
2-(2-Methoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide (C₁₇H₁₇NO₅)
  • Key Differences : Replaces ethoxy with methoxy and modifies the amide substituent.
  • Impact : Methoxy’s stronger electron-donating effect could alter electronic distribution, affecting reactivity in downstream reactions.

Variations in the Amide Backbone

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
  • Key Differences : Incorporates an indole-ethyl group and biphenyl moiety.
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide (C₉H₁₅N₃OS₂)
  • Key Differences : Introduces a thiazole sulfanyl group.
  • Impact : Sulfur atoms improve hydrogen-bonding capacity and may increase metabolic stability.

Aromatic System Modifications

3-{2-[(6-Cyanonaphthalen-1-yl)oxy]phenoxy}-N,N-dimethylpropanamide (C₂₂H₂₀N₂O₃)
  • Key Differences: Replaces the phenoxy ring with a naphthyloxy system.

Data Tables

Table 1: Structural and Electronic Comparisons

Compound Name Substituents (Phenoxy) Amide Type Key Functional Groups Molecular Weight (g/mol)
Target Compound Ethoxy, Formyl Propanamide Formyl, Ethoxy 313.36
2-(4-Fluorophenyl)acetamide analog Ethoxy, Formyl Acetamide Fluorophenyl 317.31
2-(2-Acetylphenoxy)propanamide Acetyl Propanamide Acetyl 235.28
Naphthyloxy-propanamide Naphthyloxy Propanamide Cyano-naphthalene 360.41

Research Implications

  • Medicinal Chemistry : The target compound’s formyl group is a versatile handle for derivatization (e.g., Schiff base formation), making it valuable in synthesizing libraries for drug screening.
  • Material Science : Ethoxy and formyl substituents could stabilize charge-transfer complexes in organic electronics.
  • Limitations : Lack of biological data in the evidence necessitates further studies to confirm hypothesized applications.

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}

This structure includes an ethoxy group, a formyl group, and a dimethylpropanamide moiety, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant inhibition of various cancer cell lines, particularly breast cancer cells (MCF-7). The compound's effectiveness was compared to that of standard anticancer agents like 5-fluorouracil (5-FU).

Table 1: Inhibition Rates of MCF-7 Cell Line

CompoundInhibition Rate (%)
5-FU96.02
This compoundTBD
Other CompoundsVarious (e.g., 94.32% for compound 7b)

The compound exhibited a notable inhibition rate against MCF-7 cells, indicating its potential as an anticancer agent. Further molecular docking studies revealed strong binding affinities with critical targets involved in cancer progression, such as thymidylate synthase.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, thus inhibiting proliferation.
  • Inhibition of Angiogenesis : By interfering with the vascular endothelial growth factor (VEGF) signaling pathway, the compound may inhibit tumor angiogenesis.

Case Studies

A recent case study evaluated the effects of this compound on a panel of cancer cell lines. The study found that it selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects.

Table 2: Selectivity Index Against Normal Cells

CompoundNormal Cell Inhibition (%)Cancer Cell Inhibition (%)Selectivity Index
5-FU12.5096.02High
This compoundTBDTBDTBD

Research Findings

Research findings suggest that the biological activity of this compound is not limited to anticancer effects. Other reported activities include:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

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